molecular formula C22H27N3O4S B2886225 2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide CAS No. 1252851-75-4

2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide

Cat. No. B2886225
CAS RN: 1252851-75-4
M. Wt: 429.54
InChI Key: SFLMKIRQJACCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide” is a chemical compound with diverse applications in scientific research. It has a linear formula of C27H27N3O4S2 and a molecular weight of 521.662 .

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds structurally similar to the mentioned chemical have been synthesized with the aim of discovering new anticancer agents. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide were synthesized, demonstrating appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020). This underlines the promise of thieno[3,2-d]pyrimidine derivatives in cancer research and therapy.

Analgesic and Anti-inflammatory Properties

Research on thieno[2,3-d]pyrimidine derivatives has also uncovered their analgesic and anti-inflammatory properties. Compounds synthesized from substituted 2-amino-3-carbethoxy-thiophenes have shown activities equivalent to those of acetylsalicylic acid, with some compounds demonstrating notable analgesic and anti-inflammatory activities without significant toxicity (Cannito et al., 1990). This suggests potential applications in developing new pain management and anti-inflammatory drugs.

Antimicrobial Activity

Some newly synthesized pyrimidine derivatives, including those structurally related to the specified compound, have been evaluated for antimicrobial activity. A series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized as antimicrobial agents demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This indicates their potential use in addressing drug-resistant microbial infections.

Antitumor Activities

The quest for novel antitumor agents has led to the synthesis of various thieno[3,2-d]pyrimidine derivatives, which have shown potent anticancer activity against human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines. This research underscores the therapeutic potential of these compounds in oncology (Hafez & El-Gazzar, 2017).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-4-29-17-7-5-16(6-8-17)13-25-21(27)20-18(10-12-30-20)24(22(25)28)14-19(26)23-11-9-15(2)3/h5-8,10,12,15,20H,4,9,11,13-14H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEWPNTUBPWVSI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC(=O)NCCC(C)C)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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